molecular formula C13H17BrN2O B13896676 N-(4-Bromo-5,6,7,8-tetrahydro-7-methyl-8-isoquinolinyl)propanamide

N-(4-Bromo-5,6,7,8-tetrahydro-7-methyl-8-isoquinolinyl)propanamide

Cat. No.: B13896676
M. Wt: 297.19 g/mol
InChI Key: JRMUQCHYVOGKEL-UHFFFAOYSA-N
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Description

N-(4-bromo-7-methyl-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of a bromine atom, a methyl group, and a propionamide group attached to the isoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine in nitrobenzene to achieve bromination at the desired position on the isoquinoline ring . The resulting brominated intermediate can then be reacted with propionyl chloride in the presence of a base such as pyridine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-7-methyl-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to modify the isoquinoline ring system or to reduce the propionamide group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen-containing functional groups.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines.

Scientific Research Applications

N-(4-bromo-7-methyl-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-7-methyl-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide involves its interaction with specific molecular targets and pathways. The bromine atom and the propionamide group play key roles in its binding affinity and reactivity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine: This compound is structurally similar but lacks the propionamide group.

    7-methyl-5,6,7,8-tetrahydroisoquinoline: This compound is similar but lacks the bromine atom and the propionamide group.

Uniqueness

N-(4-bromo-7-methyl-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide is unique due to the presence of both the bromine atom and the propionamide group, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C13H17BrN2O

Molecular Weight

297.19 g/mol

IUPAC Name

N-(4-bromo-7-methyl-5,6,7,8-tetrahydroisoquinolin-8-yl)propanamide

InChI

InChI=1S/C13H17BrN2O/c1-3-12(17)16-13-8(2)4-5-9-10(13)6-15-7-11(9)14/h6-8,13H,3-5H2,1-2H3,(H,16,17)

InChI Key

JRMUQCHYVOGKEL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1C(CCC2=C(C=NC=C12)Br)C

Origin of Product

United States

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